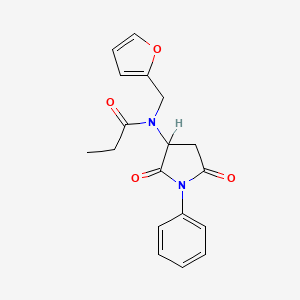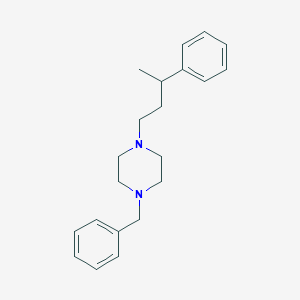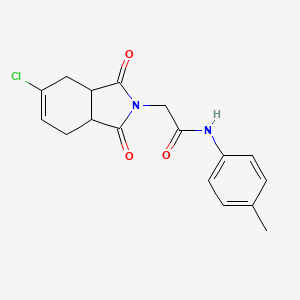![molecular formula C17H17ClN2O3 B5102905 N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5102905.png)
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide, also known as ACPA, is a synthetic compound that belongs to the class of anilides. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and cytokines that are involved in various cellular processes. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In cancer cells, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of certain oncogenes. In inflammation, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2. In neurodegenerative diseases, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is its potential therapeutic applications in various fields of medicine. N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects, and has shown promising results in preclinical studies. However, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide also has some limitations for lab experiments. One of the limitations is its low solubility in water, which may affect its bioavailability and pharmacokinetics. Another limitation is its potential toxicity, which may limit its clinical application.
Direcciones Futuras
There are several future directions for the research on N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide. One of the directions is to investigate the potential therapeutic applications of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide in other fields of medicine, such as cardiovascular diseases, metabolic disorders, and infectious diseases. Another direction is to optimize the synthesis method of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide to improve its solubility and pharmacokinetics. Additionally, further studies are needed to elucidate the mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide and its potential toxicity.
Métodos De Síntesis
The synthesis of N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide involves the reaction of 4-chloro-2-methylphenol with 2-chloroacetyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 4-aminophenol in the presence of a coupling agent. The final product is obtained after purification and characterization by various analytical techniques.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In cancer research, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to reduce inflammation by blocking the activity of certain enzymes and cytokines. In neurodegenerative disease research, N-[4-(acetylamino)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to protect neurons from damage and improve cognitive function.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-9-13(18)3-8-16(11)23-10-17(22)20-15-6-4-14(5-7-15)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAWQLBMCGENSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102837.png)
![3-bromo-2-(4-morpholinylcarbonyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5102843.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-4-methyl-2-penten-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5102856.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B5102862.png)

![1-[3-(1H-pyrazol-3-yl)phenyl]isoquinoline trifluoroacetate](/img/structure/B5102891.png)


![methyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5102911.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5102916.png)
![butyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5102923.png)

![2-[(2-hydroxybenzoyl)amino]ethyl 4-pyridinylcarbamate](/img/structure/B5102951.png)